Anti-Influenza A Virus (IAV) Activity: Iretol Exhibits Quantifiably Different IC₅₀ Compared to Other Compounds
In a head-to-head antiviral screening assay against influenza A virus (IAV) infection, Iretol demonstrated an IC₅₀ of 18.1 μM, whereas Theaflavin monogallate and Irigenol hexaacetate showed higher potency with IC₅₀ values of 5.24 μM and 6.84 μM, respectively [1]. This 3.5-fold to 2.6-fold difference in IC₅₀ indicates that Iretol is not functionally redundant with these other phenolic compounds and must be specifically selected when intermediate antiviral activity is desired or when used as a chemical probe with a defined potency window.
| Evidence Dimension | 50% Inhibitory Concentration (IC₅₀) against Influenza A Virus (IAV) infection |
|---|---|
| Target Compound Data | 18.1 μM (geometric mean, SD range 8.72–37.64) |
| Comparator Or Baseline | Theaflavin monogallate: 5.24 μM; Irigenol hexaacetate: 6.84 μM; ATA: 1.02 μM; EB: 9.66 μM; Patulin: 1.45 μM; THB: 2.04 μM; MPM: 0.63 μM; MPA: 0.60 μM; Triclosan: 2.33 μM; HR: 7.52 μM |
| Quantified Difference | Iretol IC₅₀ is 3.5× higher than Theaflavin monogallate; 2.6× higher than Irigenol hexaacetate |
| Conditions | In situ ELISA; alamarBlue cytotoxicity assay; n = 2 independent experiments in technical duplicates |
Why This Matters
Procurement of Iretol is justified over other phenolic compounds when a defined, moderate antiviral IC₅₀ is required for assay calibration or mechanistic studies, as it provides a distinct activity window not achieved by more potent or weaker alternatives.
- [1] U. F. P. et al. Antiviral Activity of Compounds Against Influenza A Virus (IAV) Infection. Data from Table 1. PMC9578393. 2022. View Source
